![molecular formula C15H15ClN2O3S B4460124 N-(2-chlorophenyl)-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4460124.png)
N-(2-chlorophenyl)-3-[methyl(methylsulfonyl)amino]benzamide
Overview
Description
N-(2-chlorophenyl)-3-[methyl(methylsulfonyl)amino]benzamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of histone deacetylase (HDAC) inhibitors, which are known to have anti-cancer properties.
Mechanism of Action
N-(2-chlorophenyl)-3-[methyl(methylsulfonyl)amino]benzamide works by inhibiting HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This process can lead to changes in gene expression, which can contribute to cancer progression. By inhibiting HDAC enzymes, N-(2-chlorophenyl)-3-[methyl(methylsulfonyl)amino]benzamide can cause changes in gene expression, leading to cell cycle arrest, apoptosis, and differentiation of cancer cells. In addition to its anti-cancer properties, N-(2-chlorophenyl)-3-[methyl(methylsulfonyl)amino]benzamide has also been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-[methyl(methylsulfonyl)amino]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to cause changes in gene expression, leading to cell cycle arrest, apoptosis, and differentiation of cancer cells. In addition, it has been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to have effects on lipid metabolism and glucose uptake.
Advantages and Limitations for Lab Experiments
N-(2-chlorophenyl)-3-[methyl(methylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. However, there are also some limitations to using N-(2-chlorophenyl)-3-[methyl(methylsulfonyl)amino]benzamide in lab experiments. It can be toxic to cells at high concentrations, and its effects can be influenced by the cell type and culture conditions.
Future Directions
There are several future directions for research on N-(2-chlorophenyl)-3-[methyl(methylsulfonyl)amino]benzamide. One area of research is to further investigate its anti-cancer properties in different types of cancer. Another area of research is to investigate its potential use in combination with other anti-cancer drugs. Additionally, there is a need for further research to determine the optimal dosing and administration of N-(2-chlorophenyl)-3-[methyl(methylsulfonyl)amino]benzamide for therapeutic use. Finally, there is a need for further research to investigate its potential use in other disease areas, such as neurodegenerative diseases.
Scientific Research Applications
N-(2-chlorophenyl)-3-[methyl(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been shown to have anti-tumor effects in various types of cancer, including breast, lung, and colon cancer. It works by inhibiting HDAC enzymes, which are known to play a role in cancer progression. By inhibiting HDAC enzymes, N-(2-chlorophenyl)-3-[methyl(methylsulfonyl)amino]benzamide can cause changes in gene expression, leading to cell cycle arrest, apoptosis, and differentiation of cancer cells.
properties
IUPAC Name |
N-(2-chlorophenyl)-3-[methyl(methylsulfonyl)amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-18(22(2,20)21)12-7-5-6-11(10-12)15(19)17-14-9-4-3-8-13(14)16/h3-10H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUIVVVIRBAHMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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